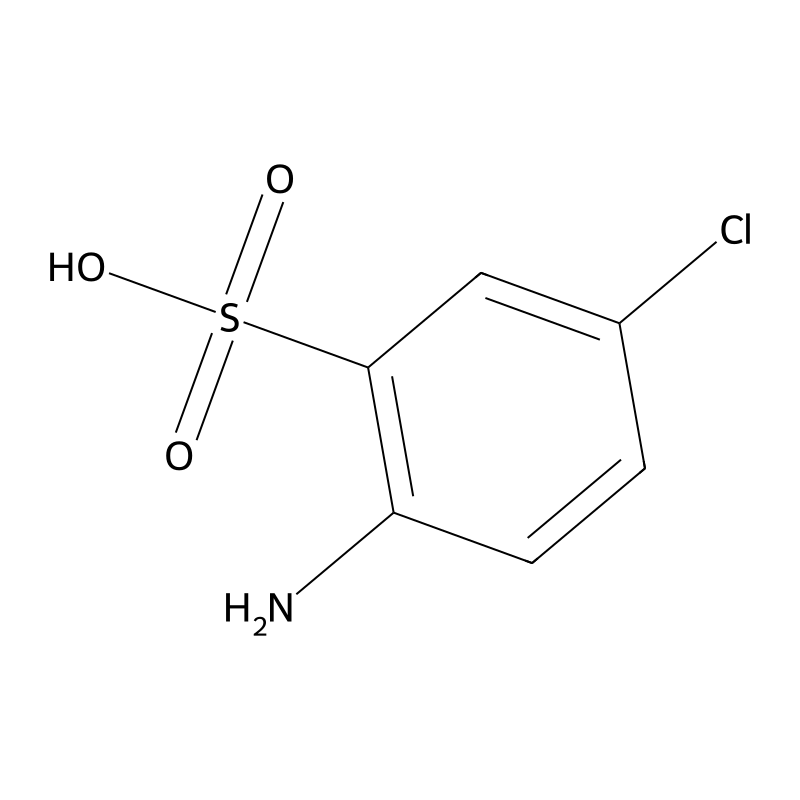

2-Amino-5-chlorobenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-5-chlorobenzenesulfonic acid (also known as 4-chloroaniline-2-sulfonic acid) is a critical halogenated aromatic sulfonic acid used extensively as a diazo component in the manufacture of high-performance azo dyes, reactive dyes, and laked pigments (such as Pigment Red 52). Structurally, it combines an ortho-sulfonic acid group—which provides aqueous solubility for processing and a site for metal-salt laking—with a para-chloro substituent that modulates the electronic properties of the amino group. In industrial procurement, this compound is selected for its high thermal stability (decomposition at 320–340 °C) and its ability to yield diazonium salts with enhanced electrophilicity, directly translating to improved coupling efficiencies and high fastness properties in downstream colorants .

Substituting 2-amino-5-chlorobenzenesulfonic acid with unchlorinated analogs like sulfanilic acid, or differently substituted isomers like 2-amino-5-methylbenzenesulfonic acid, fundamentally alters the thermodynamic and optical properties of the final product. The electron-withdrawing 5-chloro group specifically lowers the pKa of the amino group, requiring distinct diazotization conditions but yielding a highly reactive diazonium intermediate that couples more efficiently with sterically hindered naphthols. Furthermore, in pigment manufacturing, the chlorine atom increases the hydrophobicity and crystal lattice energy of the resulting calcium or barium lakes. Replacing it with a methyl group or hydrogen compromises solvent migration resistance and lightfastness, leading to catastrophic failures in demanding applications such as offset printing inks and automotive coatings .

Enhanced Diazonium Electrophilicity for High-Yield Azo Coupling

The presence of the electron-withdrawing chloro group para to the amine significantly increases the electrophilic character of the resulting diazonium salt compared to unchlorinated baselines like sulfanilic acid. This electronic modulation accelerates the azo coupling reaction with less reactive or sterically hindered coupling components (e.g., 3-hydroxy-2-naphthoic acid), minimizing diazonium decomposition side-reactions and maximizing industrial yield .

| Evidence Dimension | Diazonium electrophilicity and coupling rate |

| Target Compound Data | High electrophilicity driven by para-chloro inductive electron withdrawal |

| Comparator Or Baseline | Sulfanilic acid (unchlorinated baseline) |

| Quantified Difference | Faster coupling kinetics and reduced diazonium degradation during extended processing |

| Conditions | Aqueous diazotization and coupling with naphthol derivatives |

Faster and more complete coupling reduces unreacted intermediates, directly improving the purity and yield of the final dye batch.

High Thermal Decomposition Threshold for Industrial Drying

2-Amino-5-chlorobenzenesulfonic acid exhibits exceptional thermal stability, with a decomposition onset between 320 °C and 340 °C. This is significantly higher than many unsulfonated chlorinated anilines, which can volatilize or degrade at lower temperatures. This high thermal threshold allows manufacturers to employ aggressive, high-temperature drying protocols for the isolated intermediate without risking thermal degradation or color-shifting impurities .

| Evidence Dimension | Thermal decomposition temperature |

| Target Compound Data | 320-340 °C |

| Comparator Or Baseline | Unsulfonated p-chloroaniline (boiling point ~232 °C, lower thermal stability) |

| Quantified Difference | >80 °C higher thermal processing window |

| Conditions | Standard atmospheric pressure heating |

High thermal stability prevents material loss and impurity generation during the rigorous drying and laking stages of pigment manufacturing.

Optimized Solubility Profile for Isolation and Aqueous Diazotization

The free acid form of 2-amino-5-chlorobenzenesulfonic acid demonstrates low aqueous solubility (approximately 3.13 g/L at 0 °C), which facilitates highly efficient product isolation via precipitation following the sulfonation of p-chloroaniline. However, upon neutralization with sodium carbonate, it readily forms a highly soluble sodium salt. This dual-solubility profile allows for both high-yield recovery during synthesis and seamless integration into solvent-free, aqueous diazotization workflows .

| Evidence Dimension | Aqueous solubility (Free acid vs. Sodium salt) |

| Target Compound Data | 3.13 g/L at 0 °C (Free acid) -> Highly soluble (Sodium salt) |

| Comparator Or Baseline | Highly soluble permanent zwitterions |

| Quantified Difference | Enables >90% recovery via cold precipitation while maintaining aqueous processability |

| Conditions | 0 °C aqueous solution vs. alkaline neutralization |

The ability to easily precipitate the intermediate saves significant costs on solvent extraction, while its soluble salt form eliminates the need for organic solvents during downstream dye synthesis.

Halogen-Driven Hydrophobicity for Pigment Lake Stability

When used as the diazo component in laked pigments (such as Pigment Red 52), the 5-chloro substituent imparts critical hydrophobicity and steric bulk to the crystal lattice of the calcium or barium salt. Compared to pigments synthesized from unchlorinated or methyl-substituted analogs (e.g., Pigment Red 57), the chlorinated derivatives exhibit superior resistance to solvent migration and bleeding. This is a direct result of the chlorine atom increasing the lattice energy and reducing the solubility of the metal-dye complex in organic binders [1].

| Evidence Dimension | Solvent migration resistance in laked pigments |

| Target Compound Data | High migration resistance (Pigment Red 52) |

| Comparator Or Baseline | Methyl-substituted analogs (Pigment Red 57) or unchlorinated lakes |

| Quantified Difference | Measurable reduction in pigment bleed in organic solvents and plasticizers |

| Conditions | Calcium/Barium laking followed by solvent exposure testing |

Procurement teams must select the chlorinated intermediate to ensure the final pigment meets strict non-bleeding standards required for printing inks and plastics.

Synthesis of High-Performance Laked Pigments (e.g., Pigment Red 52)

The compound's ortho-sulfonic acid group provides the essential binding site for calcium or barium laking, while the 5-chloro group ensures the resulting pigment has the requisite solvent resistance and lightfastness for offset printing inks .

Manufacture of Acid and Reactive Dyes

The enhanced electrophilicity of its diazonium salt makes it an ideal precursor for coupling with less reactive naphthols and pyrazolones, producing vibrant, colorfast dyes for textile applications .

Development of High-Stability Colorants

Its specific substitution pattern is utilized in the synthesis of highly regulated, water-soluble azo dyes where precise shade control, high purity, and resistance to thermal degradation are mandatory [1].

Analytical Standards for Dye Intermediate Profiling

Due to its high thermal stability and distinct chromatographic signature, the high-purity compound serves as a critical reference standard for quality control and proficiency testing in large-scale azo dye manufacturing facilities .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 7 of 8 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant